molecular formula C10H12N2 B14762045 2,5,6-trimethyl-3aH-benzimidazole

2,5,6-trimethyl-3aH-benzimidazole

Cat. No.: B14762045
M. Wt: 160.22 g/mol
InChI Key: FMOLAIUDISVEEG-UHFFFAOYSA-N
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Description

2,5,6-Trimethyl-3aH-benzimidazole is a heterocyclic aromatic compound with the molecular formula C10H12N2. It is a derivative of benzimidazole, characterized by the presence of three methyl groups at the 2, 5, and 6 positions on the benzimidazole ring. This compound is known for its stability and significant biological activity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trimethyl-3aH-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions. One common method includes the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst . Another approach involves the use of benzaldehydes and sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process typically involves the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trimethyl-3aH-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,5,6-trimethyl-3aH-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylbenzimidazole: Lacks one methyl group compared to 2,5,6-trimethyl-3aH-benzimidazole.

    5,6-Dimethylbenzimidazole: Another derivative with two methyl groups at different positions.

    2-Methylbenzimidazole: Contains only one methyl group at the 2-position.

Uniqueness

This compound is unique due to the presence of three methyl groups, which enhance its stability and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

2,5,6-trimethyl-3aH-benzimidazole

InChI

InChI=1S/C10H12N2/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5,9H,1-3H3

InChI Key

FMOLAIUDISVEEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2C(=NC(=N2)C)C=C1C

Origin of Product

United States

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